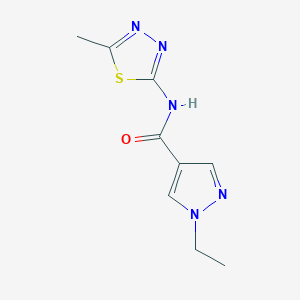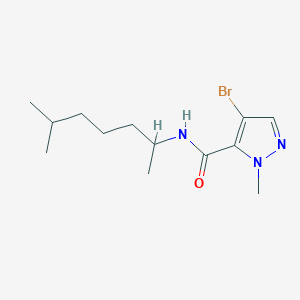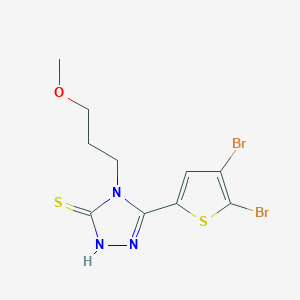![molecular formula C26H24N6O3 B4354650 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4354650.png)
6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
“6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE” is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, pyrazoles, and nitriles. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl compounds with pyrazoles under acidic or basic conditions.
Cyclization: Formation of the dihydropyrano[2,3-c]pyrazole ring system through intramolecular cyclization.
Functional Group Transformations: Introduction of amino, methoxy, and nitrile groups through various organic transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
The compound “6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE” can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of nitrile groups to amines using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, compounds with similar structures have shown potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties. Research into this compound could lead to the discovery of new drugs or treatments.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethoxyphenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of “6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE” lies in its specific substitution pattern and the presence of multiple functional groups. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-(2,5-dimethylpyrazol-3-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-15-12-20(31(2)29-15)24-23-22(18-13-17(33-3)10-11-21(18)34-4)19(14-27)25(28)35-26(23)32(30-24)16-8-6-5-7-9-16/h5-13,22H,28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGKGVOJDCIUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B4354586.png)
![N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4354588.png)
![5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(SEC-BUTYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354603.png)
![4-(2-FURYLMETHYL)-5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354610.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2,4-dimethylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4354616.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4354617.png)


![5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354635.png)
![4-(2-ETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354637.png)
![N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXAMIDE](/img/structure/B4354644.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4354646.png)
![3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N'~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE](/img/structure/B4354656.png)

